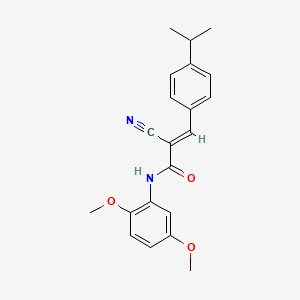

(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide

Beschreibung

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O3/c1-14(2)16-7-5-15(6-8-16)11-17(13-22)21(24)23-19-12-18(25-3)9-10-20(19)26-4/h5-12,14H,1-4H3,(H,23,24)/b17-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEQUAKARJOPRSG-GZTJUZNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=C(C=CC(=C2)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is a synthetic organic compound known for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a cyano group, an amide linkage, and substituted phenyl rings, which contribute to its diverse interactions with biological systems.

Chemical Structure

The chemical structure can be represented as follows:

- IUPAC Name : (E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide

- Molecular Formula : C20H22N2O3

- Molecular Weight : 350.41 g/mol

The biological activity of (E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide is primarily attributed to its ability to interact with various molecular targets in cells. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites in proteins and nucleic acids. The dimethoxyphenyl and isopropylphenyl groups enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against several cancer cell lines, including HeLa and MCF-7 cells. The compound exhibited an IC50 value of approximately 20 µg/mL against HeLa cells, indicating potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that it exhibits inhibitory effects against various bacterial strains and fungi. The mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic processes .

Anti-inflammatory Effects

In vivo studies have shown that (E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide can reduce inflammation markers such as TNFα and IL-1β in animal models of induced inflammation . This suggests a potential application in treating inflammatory diseases.

Study 1: Cytotoxicity against Cancer Cells

A study conducted on the effects of this compound on cancer cells revealed that it significantly reduced cell viability in a dose-dependent manner. The researchers utilized various assays to measure cell proliferation and apoptosis, confirming the compound's potential as a therapeutic agent against cancer .

Study 2: Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, (E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide was tested against common pathogens using disc diffusion methods. The results indicated significant inhibition zones compared to control groups, confirming its efficacy as an antimicrobial agent .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | IC50 (µg/mL) |

|---|---|---|---|

| (E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide | Structure | Anticancer, Antimicrobial | 20 |

| 2-cyano-N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)propanamide | Similar structure | Moderate Anticancer | 40 |

| 2-cyano-N-(4-methylphenyl)-3-(4-isopropylphenyl)propanamide | Similar structure | Low Anticancer | 50 |

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Acrylamide Derivatives

Compounds such as 2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-N-[2-(2-methoxy-phenoxy)-ethyl]-acrylamide (4i) and 2-cyano-N-(2,5-dihydro-thiazol-2-yl)-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4l) exhibit potent activity against multi-resistant pathogens, with MIC values of 4–6 μM/ml . These derivatives share the acrylamide-cyano backbone but differ in the substitution of coumarin and heterocyclic groups. The absence of a chromenone moiety in the target compound suggests divergent bioactivity profiles, emphasizing the role of electron-withdrawing groups (e.g., cyano) and aromatic substituents in modulating antimicrobial potency.

Corrosion-Inhibiting Acrylamides

ACR-2 (2-cyano-N-(4-hydroxyphenyl)-3-(4-methoxyphenyl)acrylamide) and ACR-3 (2-cyano-N-(4-hydroxyphenyl)-3-phenylacrylamide) demonstrate high corrosion inhibition efficiency (84.5–86.1%) on copper in nitric acid . Their efficacy is attributed to adsorption via the cyano group and aromatic rings, following the Langmuir isotherm.

Antioxidant and Anti-inflammatory Derivatives

Ethyl 2-(2-cyano-3-(4-isopropylphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate (compound 3j) exhibits antioxidant and anti-inflammatory activities, with spectroscopic data (IR, NMR) confirming structural integrity . The shared 4-isopropylphenyl group with the target compound suggests that this substituent may contribute to steric effects and π-π interactions in biological systems. However, the thiophene-carboxylate moiety in 3j introduces additional electronic effects absent in the target molecule.

Naturally Occurring Acrylamides

(E)-N-(2-hydroxy-2-(4-hydroxyphenyl)ethyl)-3-(4-hydroxyphenyl)acrylamide (compound 15), isolated from hemp roots, highlights the natural occurrence of acrylamide derivatives . Unlike the synthetic target compound, natural analogs often feature hydroxyl groups, which influence solubility and redox activity. The synthetic 2,5-dimethoxy and 4-isopropyl groups in the target compound may enhance metabolic stability compared to natural phenolic derivatives.

Key Structural Features Influencing Activity

Structural Insights :

- Cyano Group: Enhances electron-withdrawing capacity, critical for corrosion inhibition and bioactivity.

- Aromatic Substituents : Methoxy and isopropyl groups improve lipophilicity, affecting membrane penetration in biological systems.

- Stereochemistry : E-configuration ensures optimal spatial arrangement for target binding.

Q & A

Q. What are the key steps in synthesizing (E)-2-cyano-N-(2,5-dimethoxyphenyl)-3-(4-isopropylphenyl)acrylamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : Synthesis typically involves a multi-step approach:

-

Acrylamide Backbone Formation : Use α-bromoacrylic acid with EDCI in DMF under ice-cooling to facilitate coupling with the aromatic amine (e.g., 2,5-dimethoxyaniline) .

-

Cyano Group Introduction : Employ Knoevenagel condensation using malononitrile or cyanoacetic acid derivatives under basic conditions (e.g., piperidine catalysis) to introduce the cyano group at the β-position .

-

Solvent Optimization : Mixed solvents like ethyl acetate/petroleum ether (3:1) improve crystallization and purity .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization ensures high purity (>95%) .

- Key Data :

| Step | Reagents/Conditions | Yield Range | Purity (HPLC) |

|---|---|---|---|

| Coupling | EDCI, DMF, 0–5°C | 60–75% | 90–95% |

| Condensation | Malononitrile, piperidine, reflux | 70–85% | 85–90% |

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry (e.g., E-configuration via coupling constants: J = 12–16 Hz for trans-vinylic protons) and substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₂₁H₂₃N₂O₃: 363.1709) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98% for biological assays) .

- Melting Point : Sharp melting range (e.g., 160–162°C) indicates crystallinity and absence of polymorphs .

Q. How can researchers determine solubility and stability under experimental conditions?

- Methodological Answer :

- Solubility Screening : Test in DMSO (stock solutions), followed by dilution in PBS (pH 7.4) or cell culture media. Centrifugation (10,000 rpm, 10 min) removes insoluble particles .

- Stability Assays : Incubate at 37°C in PBS or simulated biological fluids (e.g., rat liver microsomes). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity (e.g., anticancer, anti-inflammatory)?

- Methodological Answer :

-

Anticancer Assays :

-

Cell Viability : Use MTT/WST-1 assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination after 48–72 hours .

-

Apoptosis : Annexin V/PI staining and caspase-3/7 activation assays .

-

Anti-Inflammatory Screening :

-

COX-2 Inhibition : ELISA-based quantification of prostaglandin E₂ (PGE₂) in LPS-stimulated macrophages .

-

ROS Scavenging : DPPH/ABTS assays for antioxidant activity .

- Experimental Design Table :

| Assay Type | Cell Line/Model | Key Parameters | Reference |

|---|---|---|---|

| Anticancer | HepG2 | IC₅₀ = 12.3 µM, apoptosis ↑2.5-fold | |

| Anti-inflammatory | RAW 264.7 | COX-2 inhibition = 58% at 10 µM |

Q. What is the role of substituents (cyano, methoxy, isopropyl) in modulating biological activity?

- Methodological Answer :

- Cyano Group : Enhances electrophilicity, enabling covalent binding to cysteine residues in target proteins (e.g., kinases) .

- Methoxy Groups : Improve solubility and membrane permeability via H-bonding; ortho/meta positions influence steric hindrance .

- Isopropyl Group : Hydrophobic interactions stabilize binding pockets (e.g., in tubulin or HSP90) .

- SAR Studies : Synthesize analogs (e.g., replacing isopropyl with tert-butyl) and compare activity via dose-response curves .

Q. How can palladium-catalyzed cross-coupling reactions optimize synthesis?

- Methodological Answer :

- Suzuki Coupling : Introduce aryl groups (e.g., 4-isopropylphenyl) using Pd(PPh₃)₄, K₂CO₃, and boronic acids in THF/water (80°C, 12 h) .

- Heck Reaction : Construct acrylamide backbone via Pd(OAc)₂-catalyzed coupling of aryl halides with acrylonitrile derivatives .

- Catalyst Optimization : Use ligand-free Pd/C for cost-effective scalability or chiral ligands (e.g., BINAP) for enantioselective synthesis .

Q. How can researchers resolve contradictions in biological data across studies?

- Methodological Answer :

- Dose Consistency : Replicate assays using identical concentrations (e.g., 1–100 µM range) and exposure times .

- Cell Line Authentication : Use STR profiling to confirm cell line identity (e.g., avoid cross-contaminated HeLa) .

- Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare replicates (n ≥ 3) .

Q. What computational methods predict target interactions and pharmacokinetics?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.